

Technical Guide: Molecular Characteristics and Synthesis of C₆H₉F₂N₃

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

CAS No.: 1342868-63-6

Cat. No.: B1468018

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Difluoroethyl-Methyl-Aminopyrazole Scaffolds in Medicinal Chemistry

Executive Summary

The molecular formula C₆H₉F₂N₃ represents a specific class of fluorinated heterocyclic building blocks, most notably 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine and its regioisomers. These compounds are critical intermediates in the synthesis of kinase inhibitors, agrochemicals (SDHI fungicides), and GPCR modulators.

This guide provides a technical breakdown of the physicochemical properties, synthetic pathways, and analytical characterization of the C₆H₉F₂N₃ scaffold. It is designed for medicinal chemists utilizing fragment-based drug discovery (FBDD) strategies where the difluoroethyl moiety serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups.

Chemical Identity & Molecular Weight Analysis

2.1. Fundamental Constants

The precise molecular weight is derived from standard atomic weights (IUPAC 2021).

Element	Count	Standard Atomic Weight (Da)	Contribution (Da)
Carbon (C)	6	12.011	72.066
Hydrogen (H)	9	1.008	9.072
Fluorine (F)	2	18.9984	37.9968
Nitrogen (N)	3	14.0067	42.0201
Total MW	161.155 g/mol		

- Monoisotopic Mass: 161.0768 Da (Important for High-Resolution Mass Spectrometry).
- Exact Mass: 161.076805 Da.

2.2. Structural Isomerism

The C₆H₉F₂N₃ formula implies a degree of unsaturation (DoU) of 3. This typically corresponds to a heteroaromatic ring (DoU = 2 for ring + 2 double bonds? No, Pyrazole is 1 ring + 2 pi bonds = 3 DoU).

Dominant Isomers in Drug Discovery:

- 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine: The most common building block. The amine at position 4 is a versatile handle for amide coupling (e.g., to form kinase hinge binders).
- 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine: A regioisomer often formed during cyclization, distinguished by steric environment.
- 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Less common, used in imidazole-based antifungal research.

Synthetic Pathways

The synthesis of the C₆H₉F₂N₃ scaffold typically relies on the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile. The regioselectivity (3-methyl vs. 5-methyl) is controlled by solvent polarity and steric bulk.

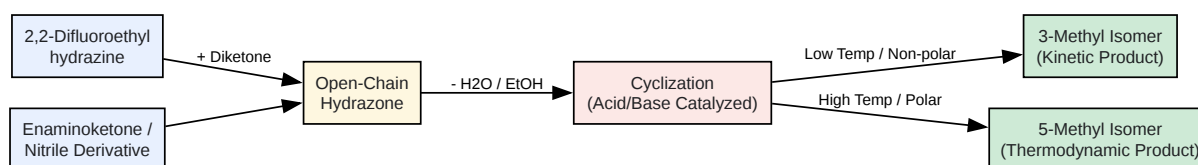
3.1. Primary Route: Cyclization of Difluoroethylhydrazine

This route ensures the fluorine atoms are pre-installed, avoiding late-stage fluorination which can be harsh and non-selective.

Reagents:

- Precursor A: (2,2-difluoroethyl)hydrazine (CAS: 1174322-92-3).
- Precursor B: 2-(ethoxymethylene)propanedinitrile (for aminocyanopyrazoles) or similar 1,3-dicarbonyl equivalents.

3.2. Synthesis Workflow Visualization



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Figure 1: Divergent synthesis of pyrazole isomers from hydrazine precursors.[1] Regiocontrol is achieved via reaction conditions.

Analytical Characterization Protocols

To validate the identity of C₆H₉F₂N₃, researchers must distinguish between regioisomers using NMR and HRMS.

4.1. Nuclear Magnetic Resonance (NMR)

The difluoroethyl group (-CH₂-CHF₂) provides a distinct signature.

- ¹H NMR (DMSO-d₆, 400 MHz):

- 6.0 - 6.4 ppm: Triplet of triplets (, Hz, Hz). This is the terminal proton on the CHF₂ group. The large coupling constant is diagnostic of geminal fluorines.
- 4.2 - 4.5 ppm: Multiplet (td). The methylene protons (-CH₂-) adjacent to the ring nitrogen.
- 2.1 ppm: Singlet. Methyl group (-CH₃) attached to the pyrazole ring.[2]
- 3.5 - 5.0 ppm: Broad singlet (exchangeable with D₂O). The primary amine (-NH₂).
- ¹⁹F NMR:
 - -120 to -125 ppm: Doublet or multiplet. Confirms the presence of the difluoromethyl moiety.[2][3][4]

4.2. Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI+).
- Observed Ion: [M+H]⁺ = 162.16 m/z.
- Fragmentation Pattern:
 - Loss of HF (-20 Da) is common in difluoro-compounds.
 - Loss of the difluoroethyl chain (-65 Da) generates the bare aminopyrazole ion.

Applications in Drug Discovery

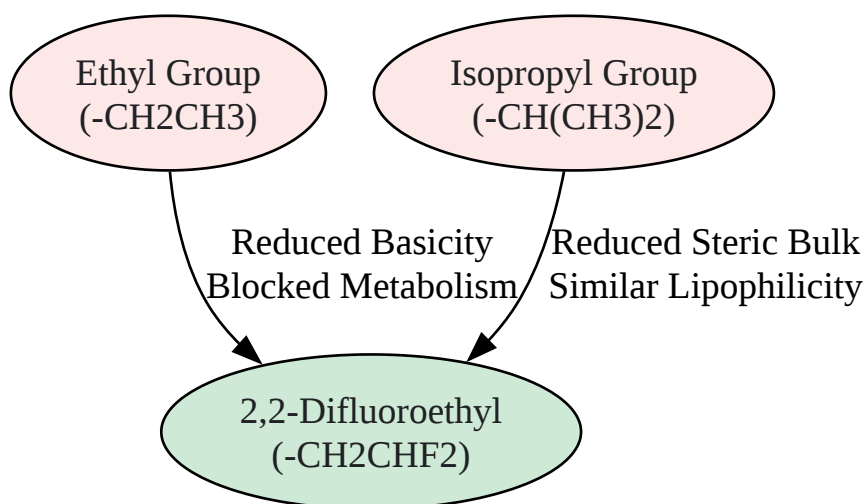
The C₆H₉F₂N₃ scaffold is utilized to modulate the physicochemical properties of drug candidates.

5.1. The "Fluorine Effect"

Replacing a standard ethyl group with a 2,2-difluoroethyl group alters the molecule in three key ways:

- Lipophilicity (LogD): Fluorine lowers the basicity of nearby amines (via inductive electron withdrawal), often improving membrane permeability.
- Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the ethyl position (a common "soft spot" for CYP450 enzymes).
- Conformation: The gauche effect of fluorine can lock the side chain into a specific conformation, potentially improving binding affinity to the target protein.

5.2. Bioisosteric Mapping



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Figure 2: Bioisosteric relationship of the difluoroethyl group in lead optimization.

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for C₆H₉F₂N₃ Isomers. PubChem.[3] Retrieved from [\[Link\]](#)
- Surmont, R., et al. (2011).[5] "Synthesis of 3-amino-4-fluoropyrazoles." Journal of Organic Chemistry, 76(10), 4105-4111.[5] (Contextual reference for aminopyrazole synthesis). Retrieved from [\[Link\]](#)
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

(Grounding for "Fluorine Effect" claims). Retrieved from [[Link](#)]

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Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 3. [americanelements.com](https://www.americanelements.com) [[americanelements.com](https://www.americanelements.com)]
- 4. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 5. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Molecular Characteristics and Synthesis of C₆H₉F₂N₃]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1468018/docs#technical-guide-molecular-characteristics-and-synthesis-of-c6h9f2n3>]

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